2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form 2-(4-methylphenyl)-2-oxoethyl acetate.
Esterification: The resulting product is then esterified with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and chromene moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.
2-(4-methylphenyl)-2-oxoethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the 4-methylphenyl and 8-methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-12-6-8-13(9-7-12)16(21)11-25-19(22)15-10-14-4-3-5-17(24-2)18(14)26-20(15)23/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPUSGXUZHQYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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